(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate is a chemical compound with the molecular formula C18H19NO3 and a molecular weight of 297.35 g/mol . It is known for its use in various scientific research applications, particularly in the fields of chemistry and biology. This compound is often utilized as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate typically involves the reaction of 9-fluorenylmethanol with phosgene to form fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). This intermediate is then reacted with 1-hydroxypropan-2-amine to yield the desired carbamate . The reaction conditions generally include the use of an inert atmosphere, such as nitrogen or argon, and the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the carbamate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield fluorenone derivatives, while reduction can produce fluorenylmethylamines .
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate is widely used in scientific research for various applications:
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate involves its role as a protecting group. It forms a stable carbamate linkage with amino groups, preventing unwanted reactions during peptide synthesis. The compound can be removed under mild conditions, typically using bases like piperidine, to yield the free amine . This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
(9H-Fluoren-9-yl)methyl (S)-(1-hydroxypropan-2-yl)(methyl)carbamate: This compound has a similar structure but includes a methyl group, which can affect its reactivity and stability.
(9H-Fluoren-9-yl)methyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate: This compound has an extended ethoxy chain, which can influence its solubility and interaction with other molecules.
Uniqueness
(9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate is unique due to its balance of stability and ease of removal, making it an ideal protecting group in peptide synthesis. Its ability to form stable carbamate linkages while being removable under mild conditions sets it apart from other protecting groups .
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-(1-hydroxypropan-2-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(10-20)19-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17,20H,10-11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIZCEJUGNDJXMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369620 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161529-13-1 |
Source
|
Record name | (9H-Fluoren-9-yl)methyl (1-hydroxypropan-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60369620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.